Diethylphosphinic acid
Overview
Description
Diethylphosphinic acid, also known as DEPA, is a phosphonic acid derivative that has gained significant attention in scientific research due to its unique properties. It is an organophosphorus compound that is widely used in the synthesis of various chemicals and materials. DEPA has been found to be useful in the development of catalysts, as well as in the preparation of flame retardants, surfactants, and polymer additives.
Scientific Research Applications
Thermal Degradation and Flame Retardancy
Thermal Degradability and Flame Retardancy in Polymers
Studies have investigated the thermal degradation mechanisms of compounds like aluminium phosphinate in polymers. Diethylphosphinic acid plays a crucial role in enhancing flame retardancy in materials like poly(methyl methacrylate) (Orhan, Isitman, Hacaloglu, & Kaynak, 2011) and glass-fibre-reinforced poly(butylene terephthalate) (Braun & Schartel, 2008).
Enhancing Flame Retardancy of Polymers
Research has shown that diethylphosphinic acid, when mixed with certain additives, can significantly improve the flame retardancy of materials like ultra-high molecular weight polyethylene (Lau & Atakan, 2020).
Green Chemistry
Regio- and Chemoselective Hydrophosphonylation
Diethylphosphinic acid derivatives have been used in green chemistry for regio- and chemoselective hydrophosphonylation of unsaturated systems (Martínez-Castro et al., 2010).
Green Variation of the Hirao Reaction
Utilization in environmentally friendly catalytic processes like the P–C coupling reaction under solvent-free conditions (Keglevich, Jablonkai, & Balázs, 2014).
Medicinal Chemistry
Enantioselective Synthesis in Drug Development
Diethylphosphinic acid derivatives are involved in the asymmetric synthesis of compounds that have potential applications in medicinal chemistry (Yao & Yuan, 2013).
Applications in Disease Treatment
A review highlighted the diverse biological activities of phosphinic acid derivatives, indicating their potential in developing new medicinal agents for various diseases (Abdou, O’Neill, Amigues, & Matziari, 2019).
Industrial Applications
Corrosion Inhibitors
Diethylphosphinate derivatives have been studied for their effectiveness as corrosion inhibitors, offering potential applications in industrial processes like steel pickling (Gupta et al., 2017).
Novel Synthesis Methods
Research has focused on innovative methods to synthesize compounds like sodium diethylphosphinate, which can have various industrial applications (Han et al., 2011).
properties
IUPAC Name |
diethylphosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O2P/c1-3-7(5,6)4-2/h3-4H2,1-2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLIMPGQZDZPSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400487 | |
Record name | diethylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylphosphinic acid | |
CAS RN |
813-76-3 | |
Record name | diethylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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